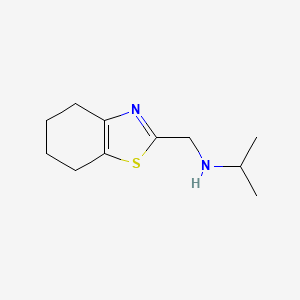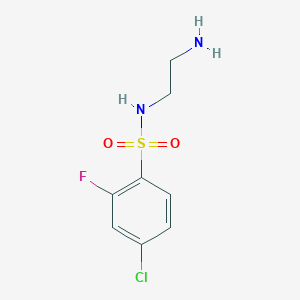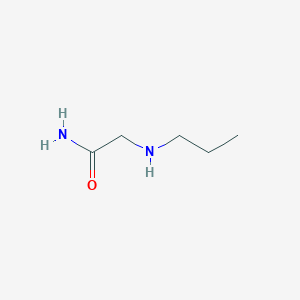![molecular formula C11H19NS B13249769 (3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)
(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur, and an amine group attached to a 3-methylbutyl chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene-2-carboxaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions include:
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Alkyl halides or acyl chlorides as reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A similar compound with a thiophene ring and an ethylamine group.
(3-Methylbutyl)amine: A compound with a 3-methylbutyl chain and an amine group, but without the thiophene ring.
Uniqueness
(3-Methylbutyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the combination of the thiophene ring and the 3-methylbutyl chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that require both the aromaticity of the thiophene ring and the flexibility of the alkyl chain.
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3 |
InChI Key |
ZMOMQXHWOYIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)

![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)



